molecular formula C22H18N6OS B10900500 1,3-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1,3-dimethyl-N-[4-(1H-pyrazol-1-yl)phenyl]-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10900500
M. Wt: 414.5 g/mol
InChI Key: XLIUNSOYAXHLDC-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrazole ring fused to a pyridine ring, with additional substituents that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole and pyridine rings, followed by their fusion and subsequent functionalization. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the double bonds present in the compound, using reagents like hydrogen or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Imidazoles: These compounds also contain a five-membered ring with two nitrogen atoms and have similar chemical properties.

    Thiazoles: These compounds feature a five-membered ring with one sulfur and one nitrogen atom and are known for their biological activities.

    Pyridines: These compounds have a six-membered ring with one nitrogen atom and are widely used in various chemical and biological applications.

The uniqueness of 1,3-DIMETHYL-N~4~-[4-(1H-PYRAZOL-1-YL)PHENYL]-6-(2-THIENYL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C22H18N6OS

Molecular Weight

414.5 g/mol

IUPAC Name

1,3-dimethyl-N-(4-pyrazol-1-ylphenyl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C22H18N6OS/c1-14-20-17(13-18(19-5-3-12-30-19)25-21(20)27(2)26-14)22(29)24-15-6-8-16(9-7-15)28-11-4-10-23-28/h3-13H,1-2H3,(H,24,29)

InChI Key

XLIUNSOYAXHLDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5)C

Origin of Product

United States

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